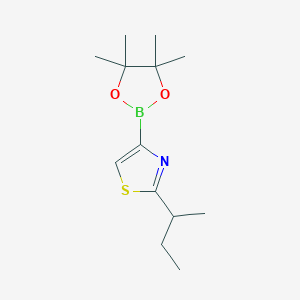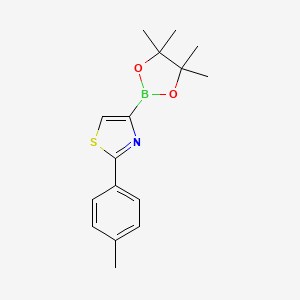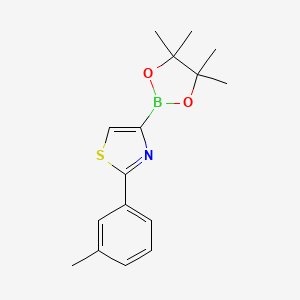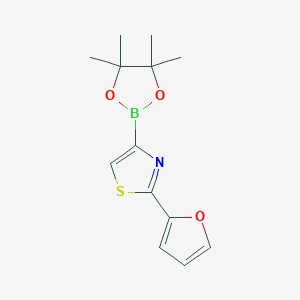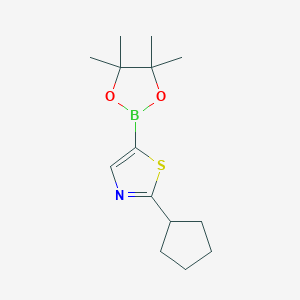
2-(Cyclopentyl)thiazole-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentyl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. Boronic esters are known for their versatility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura coupling reactions. This compound features a thiazole ring, a cyclopentyl group, and a boronic acid pinacol ester moiety, making it a valuable building block in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyl)thiazole-4-boronic acid pinacol ester typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides and suitable bases.
Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester moiety. This can be achieved by reacting the thiazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopentyl)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, leading to the formation of biaryl or styrene derivatives.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions, to yield the corresponding hydrocarbon.
Oxidation: The boronic ester can be oxidized to form boronic acids or alcohols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate, palladium chloride, and palladium on carbon are commonly used catalysts.
Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are common solvents for these reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Hydrocarbons: Formed through protodeboronation.
Alcohols and Boronic Acids: Formed through oxidation reactions.
Applications De Recherche Scientifique
2-(Cyclopentyl)thiazole-4-boronic acid pinacol ester has several scientific research applications:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-carbon bonds.
Biological Studies: The compound is used in biochemical assays and studies to investigate enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-(Cyclopentyl)thiazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The thiazole ring and cyclopentyl group provide additional stability and reactivity to the compound, enhancing its effectiveness in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a thiazole ring.
2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features an isopropenyl group and a dioxaborolane ring.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Contains a benzothiadiazole ring and two boronic acid pinacol ester groups.
Uniqueness
2-(Cyclopentyl)thiazole-4-boronic acid pinacol ester is unique due to the presence of the thiazole ring and cyclopentyl group, which provide distinct electronic and steric properties. These features enhance its reactivity and stability in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
2-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2S/c1-13(2)14(3,4)18-15(17-13)11-9-19-12(16-11)10-7-5-6-8-10/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZRCNRJFIMBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

